5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Overview
Description
“5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole” is a chemical compound. Unfortunately, I couldn’t find more detailed information about this compound1.
Synthesis Analysis
I found a paper discussing the hydrolysis of phenylboronic pinacol esters, which are considered compounds for the design of new drugs and drug delivery devices2. However, it doesn’t specifically mention the synthesis of “5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole”.
Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of this compound1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Scientific Research Applications
Dopamine and Serotonin Receptor Antagonism
Research by Perregaard et al. (1992) discovered that certain 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Notably, piperidyl substituted indoles, such as 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, were found to be noncataleptogenic or only weakly so, suggesting a unique profile resembling that of atypical neuroleptics like clozapine (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Serotonin 5-HT2 Receptor Selectivity
Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles, demonstrating high selectivity for 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds, including variations of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, showed potent inhibition of the quipazine-induced head twitch syndrome in rats, indicative of significant 5-HT2 receptor antagonism (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Alpha 1-Adrenoceptor Antagonism
Balle et al. (2003) explored 5-heteroaryl-substituted 1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles, deriving from antipsychotic sertindole, as selective alpha 1-adrenoceptor antagonists. These compounds showed high selectivity and potential CNS activity, providing insights into pharmacophores for alpha 1-adrenoceptor antagonists (Balle, Perregaard, Ramirez, Larsen, Søby, Liljefors, & Andersen, 2003).
Antipsychotic Potential
Research on compounds like 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole has demonstrated potential in the treatment of psychiatric disorders. Watanabe and Hagino (1999) found that sertindole, a related compound, enhanced dopamine release and metabolism in the rat cortex and striatum, suggesting its effectiveness in treating disorders like schizophrenia (Watanabe & Hagino, 1999).
Safety And Hazards
Future Directions
I couldn’t find specific information on the future directions of research or applications for this compound1.
properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCLZSLZGBCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432041 | |
Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
138900-27-3 | |
Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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